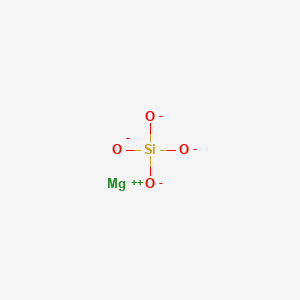
Magnesium;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium silicate, chemically denoted as Mg₂SiO₄, is a mineral compound that belongs to the family of silicates, which are the most abundant minerals on Earth . It naturally occurs in several forms, such as talc and the gemstone olivine . This compound is known for its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . These properties make magnesium silicate desirable in various applications, including cosmetics, food industry, and pharmaceuticals .
Métodos De Preparación
Magnesium silicate can be synthesized through several methods, including the coprecipitation approach, sol-gel route, and solid-state reaction . One common method involves the precipitation reaction of water-soluble sodium silicate (water glass) and a water-soluble magnesium salt such as magnesium chloride, magnesium nitrate, or magnesium sulfate . The composition of the precipitate depends on the ratio of the components in the reaction medium and the way they are precipitated . Industrial production often involves the use of magnesite as a raw material, where magnesium bicarbonate solution obtained by calcination, hydration, and carbonation is used as the magnesium source, and sodium silicate pentahydrate solution as the silicon source .
Análisis De Reacciones Químicas
Magnesium silicate undergoes various chemical reactions, including neutralization and precipitation reactions . For example, in the presence of hydrochloric acid, magnesium silicate acts as a neutralizing agent, forming magnesium chloride and silicon dioxide . It also participates in reactions with other compounds, such as cetylpyridinium chloride, lauryl glucoside, sodium cocoyl glutamate, and sodium cocoyl glycinate, affecting its dissociation and structural integrity . The major products formed from these reactions include magnesium chloride, silicon dioxide, and other magnesium and silicon compounds .
Aplicaciones Científicas De Investigación
Magnesium silicate has a wide range of scientific research applications. In the field of chemistry, it is used as a catalyst and adsorbent due to its large active surface area . In biology and medicine, magnesium silicate bioceramics are explored for bone regeneration, offering an alternative to calcium phosphate-based materials . It is also used in pharmaceuticals as a glidant to improve the flow characteristics of powders . Additionally, magnesium silicate is being studied for its potential use in energy storage, particularly in the development of lithium-ion batteries , and in carbon capture to mitigate climate change .
Mecanismo De Acción
Magnesium silicate exerts its effects through various mechanisms. As an antacid, it neutralizes hydrochloric acid in the stomach, forming magnesium chloride and silicon dioxide . It also acts as a neutralizing and astringent agent, absorbing moisture and preventing caking . In bone regeneration, magnesium silicate bioceramics promote bone and cartilage formation by providing a scaffold for new tissue growth . The molecular targets and pathways involved include the absorption of hydrochloric acid and the interaction with biological tissues to support regeneration .
Comparación Con Compuestos Similares
Magnesium silicate can be compared with other silicate minerals such as talc, olivine, and synthetic magnesium silicates like Laponite and Magnesol . Talc is known for its softness and is widely used in cosmetics, while olivine is distinguished by its green hue and hardness . Synthetic magnesium silicates, such as Laponite, are used as rheological modifiers and fillers in cosmetics and pharmaceuticals . Magnesol is used in the biodiesel industry due to its adsorptive properties . The uniqueness of magnesium silicate lies in its versatility and wide range of applications across different fields .
Propiedades
Fórmula molecular |
MgO4Si-2 |
|---|---|
Peso molecular |
116.39 g/mol |
Nombre IUPAC |
magnesium;silicate |
InChI |
InChI=1S/Mg.O4Si/c;1-5(2,3)4/q+2;-4 |
Clave InChI |
NNNDGKTWXVKGJQ-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


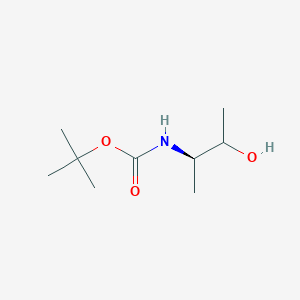

![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
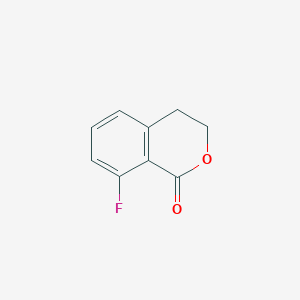
![Sodium;2-[13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B13903391.png)
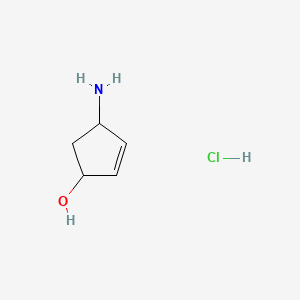
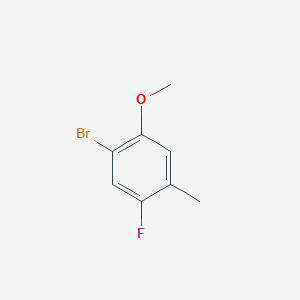
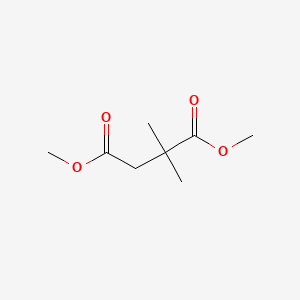

![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)

![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
